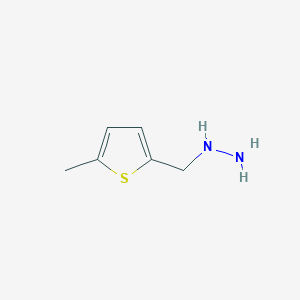
((5-Methylthiophen-2-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. The compound this compound has the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . It is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of ((5-Methylthiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .
Chemical Reactions Analysis
((5-Methylthiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
((5-Methylthiophen-2-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ((5-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
((5-Methylthiophen-2-yl)methyl)hydrazine can be compared with other thiophene derivatives and hydrazine compounds:
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share a similar thiophene ring structure but differ in their functional groups.
Hydrazine Compounds: Hydrazine and its derivatives, such as phenylhydrazine and methylhydrazine, have similar hydrazine functional groups but differ in their substituents.
The uniqueness of this compound lies in its combination of the thiophene ring and the hydrazine functional group, which imparts distinct chemical and biological properties .
Biological Activity
((5-Methylthiophen-2-yl)methyl)hydrazine is a compound belonging to the hydrazine class, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiophene ring, which is significant for its biological interactions.
1. Antimicrobial Activity
Research has shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These findings suggest that this compound could be effective against common pathogens.
2. Anticancer Activity
Hydrazine derivatives have been explored for their potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related study indicated that hydrazone derivatives showed cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Ranged from 10 μM to 25 μM for various derivatives, indicating promising anticancer potential.
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological activity of hydrazine derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of hydrazone derivatives and evaluated their antimicrobial activity against clinical isolates.
- Results indicated that some compounds exhibited higher efficacy than conventional antibiotics.
-
Anticancer Evaluation :
- A group of hydrazones was tested against human cancer cell lines, showing significant cytotoxic effects via apoptosis induction.
- The study suggested that modifications in the hydrazone structure could enhance potency.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cell death in cancer cells.
Properties
CAS No. |
887592-30-5 |
|---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
RFKQIUGRQNLNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















